molecular formula C19H29N3O3 B5905668 1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide

1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide

Cat. No. B5905668
M. Wt: 347.5 g/mol
InChI Key: VVGWWOLDIYSRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TPCA-1 and is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action

TPCA-1 is a selective inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. NF-κB is activated in response to various stimuli, such as cytokines and bacterial products, and plays a crucial role in the regulation of the immune system. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects. In cancer cells, TPCA-1 inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of inflammation, TPCA-1 reduces the production of pro-inflammatory cytokines and chemokines, and attenuates tissue damage. In addition, TPCA-1 has been shown to have a protective effect on the liver, by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

TPCA-1 has several advantages for lab experiments, including its selectivity for the NF-κB pathway, its ability to inhibit the activation of NF-κB in a dose-dependent manner, and its low toxicity. However, TPCA-1 has some limitations, including its poor solubility in water, which can limit its use in cell culture experiments, and its potential off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on TPCA-1. One direction is to investigate the potential applications of TPCA-1 in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway, which can overcome the limitations of TPCA-1. Furthermore, it is important to investigate the potential side effects of TPCA-1, to ensure its safety for clinical use. Finally, it is important to investigate the mechanisms underlying the anti-cancer and anti-inflammatory effects of TPCA-1, to identify new targets for drug development.

Synthesis Methods

TPCA-1 is synthesized by reacting 2,3,6-trimethylphenol with acetyl chloride to form 2,3,6-trimethylphenyl acetate. This intermediate is then reacted with ethylenediamine to form the corresponding amide. Finally, piperidine-3-carboxylic acid is coupled with the amide to form TPCA-1.

Scientific Research Applications

TPCA-1 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. TPCA-1 has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and pancreatic cancer cells. In addition, TPCA-1 has been shown to reduce inflammation in various animal models, including rheumatoid arthritis and sepsis.

properties

IUPAC Name

1-[2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-13-6-7-14(2)18(15(13)3)25-12-17(23)21-8-10-22-9-4-5-16(11-22)19(20)24/h6-7,16H,4-5,8-12H2,1-3H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGWWOLDIYSRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NCCN2CCCC(C2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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